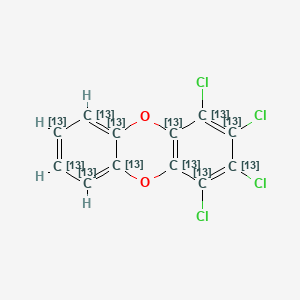

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro-

Descripción general

Descripción

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- is a polychlorinated dibenzodioxin with the molecular formula C12H4Cl4O2 and a molecular weight of 321.971 . This compound is part of a larger group of chemicals known as dioxins, which are environmental pollutants. Dioxins are known for their persistence in the environment and their potential to cause adverse health effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the dibenzo-p-dioxin molecule .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. Safety measures are crucial due to the toxic nature of the chlorinating agents and the compound itself.

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins or other oxidized products.

Reduction: Reduction reactions can dechlorinate the compound, leading to less chlorinated dibenzodioxins.

Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce higher chlorinated dioxins, while reduction can yield less chlorinated derivatives .

Aplicaciones Científicas De Investigación

Environmental Monitoring

1. Detection and Analysis

TCDD is a well-known environmental contaminant that can be detected in various matrices such as soil, water, and biological tissues. Its analysis is crucial for assessing environmental health risks. The compound is often used as a reference standard in analytical chemistry to calibrate instruments used in the detection of dioxins and furans.

| Property | Value |

|---|---|

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Standard Concentration | 50 µg/mL in Nonane |

| Application | Environmental Testing |

Toxicological Research

2. Health Impact Studies

Research has demonstrated that TCDD is highly toxic and can cause a range of adverse health effects in humans and wildlife. It is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to its long half-life and bioaccumulation potential.

Case Study: Toxicity Assessment

A study conducted by the World Health Organization (WHO) highlighted the carcinogenic effects of TCDD on laboratory animals and its potential role in human cancers. The findings indicated that exposure to TCDD can lead to immunotoxicity and developmental issues.

Reference Standards in Research

3. Stable Isotope Labeling

Dibenzo(b,e)(1,4)dioxin-13C12 serves as a stable isotope-labeled compound for various research applications. It is particularly valuable in pharmacokinetic studies to trace the metabolic pathways of dioxins in biological systems.

| Isotope Label | Concentration |

|---|---|

| 13C12 Labeling | 50 µg/mL |

Environmental Remediation Studies

4. Bioremediation Research

TCDD's persistence in the environment has led to extensive research into bioremediation techniques aimed at degrading this compound. Microbial degradation studies have shown promise in using specific bacteria capable of breaking down dioxins.

Case Study: Microbial Degradation

Research published in Environmental Science & Technology demonstrated that certain strains of Pseudomonas can metabolize TCDD under anaerobic conditions, providing insights into potential bioremediation strategies.

Mecanismo De Acción

The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of several hundred genes, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

- 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin

Uniqueness

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the effects of chlorinated dioxins and their environmental impact .

Actividad Biológica

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- (commonly referred to as 1,2,3,4-TCDD or tetrachlorodibenzo-p-dioxin) is a highly toxic compound classified as a persistent organic pollutant (POP). This article examines its biological activity, mechanisms of toxicity, and relevant research findings.

- Molecular Formula : C₁₂H₄Cl₄O₂

- Molecular Weight : 321.971 g/mol

- CAS Registry Number : 30746-58-8

- IUPAC Name : 1,2,3,4-tetrachlorodibenzo-p-dioxin

The compound is characterized by its dioxin structure which contributes to its biological activity and toxicity.

Mechanisms of Toxicity

-

Aryl Hydrocarbon Receptor (AhR) Activation :

- TCDD is known to bind to the AhR, a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism and cell growth. This activation leads to alterations in gene expression that can result in toxic effects such as immunotoxicity and carcinogenicity .

- Oxidative Stress :

- Endocrine Disruption :

In Vivo Studies

Several studies have investigated the effects of TCDD in animal models:

- Case Study: Immunotoxicity in Mice :

- Developmental Toxicity :

In Vitro Studies

In vitro assays have further elucidated the mechanisms of TCDD's biological activity:

- Cell Line Studies :

Environmental Persistence and Bioaccumulation

TCDD is notorious for its environmental persistence and bioaccumulation potential. It can accumulate in the fatty tissues of living organisms, leading to higher concentrations up the food chain. This characteristic raises concerns regarding human health risks associated with dietary intake of contaminated food sources.

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

1,2,3,4-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHHDLMTUOLVHY-WCGVKTIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921371 | |

| Record name | 1,2,3,4-Tetrachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114423-99-3 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114423-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.